molecular formula C14H12N2O4 B14505581 Benzamide, N-[(4-nitrophenyl)methoxy]- CAS No. 64583-54-6

Benzamide, N-[(4-nitrophenyl)methoxy]-

Cat. No.: B14505581
CAS No.: 64583-54-6
M. Wt: 272.26 g/mol
InChI Key: JRZSJGVZYMTGIU-UHFFFAOYSA-N
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Description

Benzamide, N-[(4-nitrophenyl)methoxy]- is an organic compound with the molecular formula C14H12N2O4 It is a derivative of benzamide, where the amide nitrogen is substituted with a 4-nitrophenylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-[(4-nitrophenyl)methoxy]- typically involves the reaction of 4-nitroaniline with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with methanol to yield the final product. The reaction conditions generally include refluxing the mixture for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of Benzamide, N-[(4-nitrophenyl)methoxy]- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation ensures high purity and efficiency .

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-[(4-nitrophenyl)methoxy]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzamide, N-[(4-nitrophenyl)methoxy]- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Benzamide, N-[(4-nitrophenyl)methoxy]- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzamide, N-[(4-nitrophenyl)methoxy]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both nitro and methoxy groups allows for diverse chemical reactivity and potential biological activities that are not observed in other benzamide derivatives .

Properties

CAS No.

64583-54-6

Molecular Formula

C14H12N2O4

Molecular Weight

272.26 g/mol

IUPAC Name

N-[(4-nitrophenyl)methoxy]benzamide

InChI

InChI=1S/C14H12N2O4/c17-14(12-4-2-1-3-5-12)15-20-10-11-6-8-13(9-7-11)16(18)19/h1-9H,10H2,(H,15,17)

InChI Key

JRZSJGVZYMTGIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NOCC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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